(3S,5R)-3-[(2R)-3,3-dimethyloxiran-2-yl]-3-hydroxy-5-[(8S,9R,10S,11S,14R)-11-hydroxy-4,4,10,14-tetramethyl-3-oxo-2,5,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate
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Overview
Description
Alisol B 23-acetate is a naturally occurring triterpenoid compound found in the rhizomes of Alisma orientale, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological activities, including anti-inflammatory, hepatoprotective, and antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alisol B 23-acetate can be synthesized through the esterification of alisol B with acetic anhydride in the presence of a catalyst . The reaction typically involves mixing alisol B with acetic anhydride and a catalyst, followed by controlling the reaction conditions to achieve esterification.
Industrial Production Methods: Industrial production of alisol B 23-acetate involves the extraction and purification from the chloroform-soluble extract of Alisma orientale using centrifugal partition chromatography coupled with evaporative light scattering detection . This method allows for the efficient separation and purification of alisol B 23-acetate with high purity.
Chemical Reactions Analysis
Types of Reactions: Alisol B 23-acetate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions:
Oxidation and Reduction:
Major Products Formed: The major product formed from the hydrolysis of alisol B 23-acetate is alisol B .
Scientific Research Applications
Chemistry:
- Used as a standard marker to control the quality of pharmaceutical preparations of Alismatis rhizome .
Biology:
- Exhibits anti-inflammatory activity by inhibiting the degranulation of mast cells and reducing the synthesis of pro-inflammatory cytokines .
- Protects against intestinal barrier dysfunction by inhibiting the TLR4-NOX1/ROS signaling pathway .
Medicine:
- Demonstrates hepatoprotective effects by activating the farnesoid X receptor (FXR) and promoting hepatocyte proliferation .
- Shows antitumor activity by inhibiting the proliferation of non-small cell lung cancer cells and promoting macrophage polarization .
Industry:
Mechanism of Action
Alisol B 23-acetate exerts its effects through various molecular targets and pathways:
FXR Activation: Promotes hepatocyte proliferation and reduces hepatic bile acids.
Inhibition of PLCγ Phosphorylation: Suppresses histamine release and Ca²⁺ mobilization in IgE/Ag-stimulated bone marrow-derived mast cells.
Macrophage Polarization: Promotes the polarization of macrophages towards the M1 phenotype, enhancing apoptosis and inhibiting the invasion and migration of lung cancer cells.
Comparison with Similar Compounds
Alisol B 23-acetate is unique among triterpenoids due to its specific pharmacological activities and molecular targets. Similar compounds include:
Alisol B: The hydrolyzed form of alisol B 23-acetate, sharing similar pharmacological activities.
Alisol A 24-acetate: Another triterpenoid with anti-inflammatory and hepatoprotective effects.
Alisol C 23-acetate: Known for its antibacterial activity.
These compounds, while similar in structure, exhibit distinct pharmacological profiles, highlighting the uniqueness of alisol B 23-acetate.
Properties
Molecular Formula |
C31H47O6- |
---|---|
Molecular Weight |
515.7 g/mol |
IUPAC Name |
(3S,5R)-3-[(2R)-3,3-dimethyloxiran-2-yl]-3-hydroxy-5-[(8S,9R,10S,11S,14R)-11-hydroxy-4,4,10,14-tetramethyl-3-oxo-2,5,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate |
InChI |
InChI=1S/C31H48O6/c1-17(15-31(36,16-24(34)35)26-28(4,5)37-26)18-10-12-29(6)19-8-9-22-27(2,3)23(33)11-13-30(22,7)25(19)21(32)14-20(18)29/h17,19,21-22,25-26,32,36H,8-16H2,1-7H3,(H,34,35)/p-1/t17-,19+,21+,22?,25+,26+,29-,30+,31+/m1/s1 |
InChI Key |
CPYFCYMXHGAZTF-NRMBUVATSA-M |
Isomeric SMILES |
C[C@H](C[C@](CC(=O)[O-])([C@@H]1C(O1)(C)C)O)C2=C3C[C@@H]([C@@H]4[C@@H]([C@]3(CC2)C)CCC5[C@@]4(CCC(=O)C5(C)C)C)O |
Canonical SMILES |
CC(CC(CC(=O)[O-])(C1C(O1)(C)C)O)C2=C3CC(C4C(C3(CC2)C)CCC5C4(CCC(=O)C5(C)C)C)O |
Origin of Product |
United States |
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